molecular formula C15H8Cl3N3S B12743297 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93300-03-9

7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B12743297
CAS No.: 93300-03-9
M. Wt: 368.7 g/mol
InChI Key: LIARFYGIWNXLCI-UHFFFAOYSA-N
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Description

BRN 4547536 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4547536 typically involves a series of chemical reactions that require precise conditions. One common method involves the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product .

Industrial Production Methods

In industrial settings, the production of BRN 4547536 is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

BRN 4547536 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

BRN 4547536 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 4547536 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

BRN 4547536 is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

    Benzo (B) thiophene derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.

    Chlorobenzene derivatives: These compounds have similar reactivity but differ in their specific chemical properties.

BRN 4547536 stands out due to its stability and versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

93300-03-9

Molecular Formula

C15H8Cl3N3S

Molecular Weight

368.7 g/mol

IUPAC Name

7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C15H8Cl3N3S/c16-8-1-3-10(11(18)5-8)15-20-19-14-7-22-13-6-9(17)2-4-12(13)21(14)15/h1-6H,7H2

InChI Key

LIARFYGIWNXLCI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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